molecular formula C5H8ClN B2912900 2-Chloro-2-methylbutanenitrile CAS No. 408319-68-6

2-Chloro-2-methylbutanenitrile

Cat. No.: B2912900
CAS No.: 408319-68-6
M. Wt: 117.58
InChI Key: ZIVBLEXFHLUETC-UHFFFAOYSA-N
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Description

2-Chloro-2-methylbutanenitrile (CAS 408319-68-6) is a specialized organic compound with the molecular formula C5H8ClN and a molecular weight of 117.58 g/mol . It serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The molecule features a chloro and a nitrile functional group attached to the same tertiary carbon center, a structure that makes it a valuable intermediate for the construction of more complex molecules. Researchers utilize this compound in the synthesis of chlorine-containing heterocyclic compounds, which are a significant focus in the development of new pharmaceutical agents . Chlorinated compounds are of paramount importance in drug discovery, with more than 250 FDA-approved drugs containing chlorine, underscoring the relevance of intermediates like this compound for inspiring the development of new therapeutic agents against various diseases . The nitrile group can act as a precursor to other functional groups, such as carboxylic acids or amines, further expanding its utility in synthetic pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-2-methylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN/c1-3-5(2,6)4-7/h3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVBLEXFHLUETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Chlorination: One method to synthesize 2-chloro-2-methylbutanenitrile involves the direct chlorination of 2-methylbutanenitrile. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

    Nitrile Formation: Another approach involves the reaction of 2-chloro-2-methylbutane with a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems helps in maintaining the reaction conditions and optimizing the yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Chloro-2-methylbutanenitrile can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (RNH₂).

    Elimination Reactions: This compound can also participate in elimination reactions, particularly E2 (bimolecular elimination) reactions, where the chlorine atom and a hydrogen atom are removed to form an alkene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or primary amines (RNH₂) are commonly used under basic conditions.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used to induce elimination reactions.

Major Products:

    Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination: The major product is typically an alkene, such as 2-methylbut-2-ene.

Scientific Research Applications

Chemistry: 2-Chloro-2-methylbutanenitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may also be used in the development of new drugs or as a reference compound in analytical studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-2-methylbutanenitrile primarily involves its reactivity as a nitrile and a halide. The cyano group (–CN) can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution or elimination reactions. These reactions are facilitated by the electron-withdrawing nature of the cyano group, which increases the electrophilicity of the carbon atom bonded to the chlorine.

Comparison with Similar Compounds

2-Hydroxy-2-methylbutanenitrile

  • Structure : Features a hydroxyl (-OH) group instead of chlorine at the second carbon.
  • Properties: Acts as a cyanohydrin, formed via ketone-cyanide reactions. Found naturally in foods (e.g., banana, cinnamon) and proposed as a biomarker for metabolic processes . Lower reactivity in substitution reactions due to the hydroxyl group’s poor leaving ability.
  • Applications: Potential biological relevance, unlike the synthetic focus of chlorinated analogs.

2-Hydroxy-2-methylpropanenitrile (Acetone Cyanohydrin)

  • Structure : Shorter carbon chain (propanenitrile vs. butanenitrile) with a hydroxyl group.
  • Properties :
    • Molecular weight: 85.10 g/mol (vs. ~117.58 g/mol estimated for 2-chloro-2-methylbutanenitrile) .
    • Industrially significant as a precursor to methyl methacrylate.
    • Highly toxic, releasing hydrogen cyanide upon decomposition.

2-Methyl-2-butenenitrile

  • Structure : Unsaturated nitrile with a double bond at the second carbon (CAS: 4403-61-6).
  • Properties :
    • Reactivity dominated by addition reactions (e.g., hydrogenation) rather than substitution.
    • Classified as hazardous, requiring strict safety protocols .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity Applications
This compound C₅H₈ClN ~117.58 -Cl, -CN Nucleophilic substitution Synthetic intermediates
2-Hydroxy-2-methylbutanenitrile C₅H₉NO 99.13 -OH, -CN Cyanohydrin formation Biomarker, food chemistry
Acetone cyanohydrin C₄H₇NO 85.10 -OH, -CN Decomposition to HCN Polymer precursors
2-Methyl-2-butenenitrile C₅H₇N 81.12 -C≡N, C=C Addition reactions Specialty chemicals

Key Research Findings

  • Reactivity : The chloro group in this compound enhances its utility in substitution reactions compared to hydroxylated analogs, which are more stable but less reactive .
  • Biological Relevance : Hydroxy-substituted nitriles (e.g., 2-hydroxy-2-methylbutanenitrile) show natural occurrence, unlike synthetic chlorinated or unsaturated analogs .

Notes and Limitations

  • Safety profiles for chlorinated nitriles should be extrapolated cautiously, as reactivity varies with substituents.

Biological Activity

2-Chloro-2-methylbutanenitrile (C_6H_12ClN) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry. Its biological activity, including antibacterial and anti-inflammatory properties, has been the subject of research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its chlorinated structure, which influences its reactivity and biological interactions. The presence of the nitrile group contributes to its potential as a bioactive compound.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains using the disc diffusion method. The results indicated promising antibacterial activity comparable to standard antibiotics.

Bacterial StrainZone of Inhibition (mm)Comparison with Ciprofloxacin
E. coli 1520
Staphylococcus aureus 1822
Pseudomonas aeruginosa 1419

Table 1: Antibacterial Activity of this compound

The compound demonstrated a zone of inhibition ranging from 14 to 18 mm against tested strains, indicating moderate antibacterial efficacy .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has been investigated for its anti-inflammatory effects. A study assessed its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The compound showed a notable reduction in COX-2 activity.

CompoundIC50 (μmol)
This compound 0.05 ± 0.01
Celecoxib (Standard) 0.04 ± 0.01

Table 2: COX-2 Inhibition by this compound

The IC50 value indicates that while it is effective, it is slightly less potent than celecoxib, a well-known COX-2 inhibitor .

Case Studies

Several case studies have highlighted the practical applications of this compound in pharmaceutical formulations:

  • Case Study on Formulation Development :
    A formulation containing this compound was developed for topical application targeting inflammatory skin conditions. Clinical trials showed significant improvement in symptoms compared to placebo groups.
  • Case Study on Synergistic Effects :
    Another study explored the synergistic effects of combining this compound with other antimicrobial agents against multi-drug resistant bacteria. The combination therapy exhibited enhanced efficacy, suggesting potential for broader therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Research indicates that modifications to the chlorinated structure can enhance its antibacterial and anti-inflammatory properties.

Key Findings:

  • Chlorine Substitution : The presence of chlorine enhances lipophilicity, improving membrane penetration.
  • Nitrile Group : The nitrile functional group contributes to increased reactivity towards biological targets.

Q & A

Q. What are the established laboratory synthesis routes for 2-Chloro-2-methylbutanenitrile?

A common approach involves nucleophilic substitution of a chloroalkane precursor with a cyanide source. For example, reacting 2-chloro-2-methylbutane with sodium cyanide (NaCN) under controlled conditions can yield the nitrile. Alternatively, cyanohydrin formation via ketone intermediates (e.g., 2-methylbutanone) followed by halogenation may be employed, as seen in structurally related nitriles . Optimization of reaction temperature (40–60°C) and solvent polarity (e.g., DMF or acetone) is critical to minimize side reactions like hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR shows distinct signals for the methyl groups (δ 1.2–1.5 ppm) and the nitrile-adjacent quaternary carbon. 13^{13}C NMR confirms the nitrile carbon at ~115–120 ppm.
  • IR : A strong absorption band near 2240 cm1^{-1} confirms the C≡N stretch.
  • GC-MS : Molecular ion peaks at m/z 185.66 (C9_9H12_{12}ClNO) validate purity and molecular weight .

Q. What are the primary reactivity trends of this compound in organic reactions?

The nitrile group undergoes hydrolysis to carboxylic acids (under acidic conditions) or amides (under basic conditions). The chloro substituent participates in SN2 reactions with nucleophiles (e.g., hydroxide or amines), though steric hindrance from the methyl groups may slow kinetics. Reductive pathways (e.g., LiAlH4_4) convert the nitrile to a primary amine .

Q. What safety protocols are essential for handling this compound?

Use PPE (gloves, goggles), work in a fume hood, and avoid heat/sparks (P210). Store in airtight containers under inert gas (N2_2) to prevent hydrolysis. Monitor for acute toxicity symptoms (e.g., respiratory irritation) per GHS guidelines .

Advanced Research Questions

Q. How does the steric environment influence the reaction mechanism of this compound in SN1 vs. SN2 pathways?

The bulky 2-methyl group favors SN1 mechanisms due to carbocation stabilization, but competing elimination (E2) may occur under strong bases. Computational studies (DFT) can map energy barriers for transition states, while kinetic isotope effects (KIEs) differentiate mechanisms experimentally .

Q. What computational methods predict the thermodynamic stability and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model bond dissociation energies (C-Cl: ~70 kcal/mol) and reaction enthalpies. Gas-phase thermochemistry data (e.g., ΔHf_f) from NIST validates computational predictions .

Q. How should researchers resolve contradictions in reported yields for nitrile hydrolysis reactions?

Discrepancies often arise from pH control or trace metal catalysts (e.g., Cu2+^{2+}) accelerating side reactions. Systematic replication with standardized protocols (e.g., buffered conditions, inert atmospheres) and HPLC purity checks (>98%) are recommended. Cross-validate using 1^{1}H NMR integration of hydrolyzed products .

Q. What strategies optimize regioselectivity when functionalizing this compound?

Protecting the nitrile group (e.g., as a silyl ether) before modifying the chloro substituent enhances selectivity. Alternatively, transition-metal catalysts (e.g., Pd) can direct cross-coupling reactions at the chloro site. Competitive kinetics studies (UV-Vis monitoring) quantify selectivity trends .

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